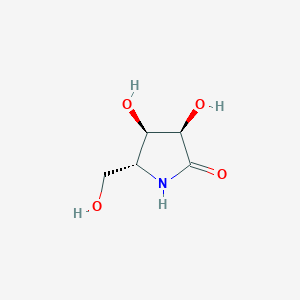

2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI)

Übersicht

Beschreibung

2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) is a chiral compound with multiple hydroxyl groups and a pyrrolidinone ring. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and synthetic utility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. Common synthetic routes may include:

Aldol reactions: Using chiral aldehydes and ketones.

Reduction reactions: Employing selective reducing agents to achieve the desired hydroxyl groups.

Cyclization reactions: Forming the pyrrolidinone ring through intramolecular reactions.

Industrial Production Methods

Industrial production methods would likely focus on optimizing yield and purity while minimizing costs. This could involve:

Catalytic processes: Using chiral catalysts to enhance selectivity.

Continuous flow reactions: For efficient large-scale production.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl and hydroxymethyl groups are susceptible to oxidation under controlled conditions:

-

Primary hydroxyl groups (e.g., the hydroxymethyl substituent at position 5) can be oxidized to carboxylic acids or ketones.

-

Secondary hydroxyl groups (at positions 3 and 4) may form ketones or undergo dehydrogenation.

Esterification and Etherification

Hydroxyl groups readily undergo esterification or etherification, enabling derivatization for pharmaceutical or material applications:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acetylation | Acetic anhydride, pyridine | Acetylated derivatives at positions 3, 4, or 5 |

| Benzoylation | Benzoyl chloride, DMAP | Benzoylated pyrrolidinones |

| Methylation | Methyl iodide, Ag₂O | Methyl ether derivatives |

These reactions are typically stereospecific, preserving the (3R,4R,5R) configuration .

Ring-Opening Reactions

The pyrrolidinone ring can undergo nucleophilic attack under basic or acidic conditions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Hydrolysis | HCl (6M), reflux | Linear amino diol-carboxylic acid |

| Aminolysis | Ammonia, ethanol | Open-chain diamino alcohol derivatives |

For example:

Substitution Reactions

The hydroxyl groups can be replaced by halogens or other nucleophiles:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Halogenation | PCl₅, SOCl₂ | Chlorinated derivatives |

| Sulfonation | H₂SO₄, SO₃ | Sulfonated analogs |

Reduction Reactions

The carbonyl group in the pyrrolidinone ring is reducible:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C | Pyrrolidine diol derivatives |

| Borohydride reduction | NaBH₄, MeOH | Secondary alcohol intermediates |

Complexation and Chelation

The hydroxyl-rich structure allows chelation with metal ions, relevant in catalysis or bioinorganic chemistry:

| Metal Ion | Binding Sites | Application |

|---|---|---|

| Cu²⁺ | 3-OH, 4-OH, and carbonyl oxygen | Catalytic oxidation systems |

| Fe³⁺ | Hydroxymethyl and ring oxygen | Biomedical imaging agents |

Challenges and Research Gaps

While the stereochemistry and functional groups suggest diverse reactivity, experimental data for this specific stereoisomer remain limited in publicly accessible literature . Further studies are needed to:

-

Characterize regioselectivity in multi-hydroxyl systems.

-

Optimize catalytic systems for asymmetric synthesis.

-

Explore biological interactions post-derivatization.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

-

Antibacterial Agents :

Recent studies have identified derivatives of 2-pyrrolidinone as potential inhibitors against multidrug-resistant bacteria such as Pseudomonas aeruginosa. The structural modifications of pyrrolidine-2,3-dione derivatives have shown promising antibacterial activity by targeting essential proteins like PBP3 in bacteria . Case Study : -

Enzyme Inhibition :

The compound can act as an enzyme inhibitor by binding to active sites and preventing enzymatic reactions. This mechanism is crucial for developing new therapeutic agents targeting specific enzymes involved in disease processes.

Synthetic Applications

-

Organic Synthesis :

2-Pyrrolidinone serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable for synthesizing complex organic molecules. Synthetic Routes :- Aldol Reactions : Utilizing chiral aldehydes to form larger carbon frameworks.

- Reduction Reactions : Employing selective reducing agents to introduce hydroxyl groups .

Reaction Type Common Reagents Conditions Oxidation PCC, KMnO4 Mild acidic conditions Reduction NaBH4, LiAlH4 Anhydrous conditions Substitution Halogenating agents Nucleophilic conditions

Material Science Applications

The compound's unique structural features allow it to be used in the development of novel materials with specific properties. For example:

-

Polymer Chemistry :

Derivatives of 2-pyrrolidinone can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. -

Nanotechnology :

Its functional groups can facilitate the synthesis of nanoparticles with tailored surface properties for applications in drug delivery systems.

Wirkmechanismus

The mechanism of action for 2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

Receptor modulation: Interacting with cellular receptors to modulate biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI): Similar compounds might include other chiral pyrrolidinone derivatives with hydroxyl groups.

Comparison: Highlighting the unique stereochemistry and functional groups of 2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) compared to its analogs.

Uniqueness

Stereochemistry: The specific (3R,4R,5R) configuration may confer unique biological activity or synthetic utility.

Functional groups: The presence of multiple hydroxyl groups and a pyrrolidinone ring can make it a versatile intermediate in organic synthesis.

Biologische Aktivität

2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3R,4R,5R)- (9CI) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and neuroprotective effects. The information is synthesized from various research studies and reviews to present an authoritative account of the compound's potential applications in medicine and pharmacology.

Chemical Structure and Properties

The compound is characterized by multiple hydroxyl groups which are known to enhance its biological activity. The presence of these functional groups contributes to its ability to scavenge free radicals and interact with biological systems effectively.

Antioxidant Activity

The antioxidant properties of 2-pyrrolidinone derivatives are primarily attributed to their ability to scavenge free radicals. Research has shown that compounds with multiple hydroxyl groups exhibit significant radical scavenging activity. For instance:

- DPPH Assay Results : In studies using the DPPH assay, 2-pyrrolidinone derivatives demonstrated effective scavenging capabilities comparable to established antioxidants like Trolox and gallic acid .

- Mechanism : Quantum chemistry calculations indicate that these compounds can effectively neutralize hydroxyl radicals (), suggesting their potential as therapeutic agents in oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial efficacy of 2-pyrrolidinone derivatives has been explored against various pathogens:

- Gram-positive Bacteria : Studies have reported that certain derivatives exhibit promising activity against multidrug-resistant strains such as Staphylococcus aureus and Clostridioides difficile. For example, specific derivatives showed lower Minimum Inhibitory Concentrations (MICs) than traditional antibiotics like ampicillin .

- Fungal Pathogens : The compound also displays antifungal activity against resistant strains of Candida auris and Aspergillus fumigatus, making it a candidate for further development in antifungal therapies .

Neuroprotective Effects

Given its structural similarity to gamma-aminobutyric acid (GABA), 2-pyrrolidinone has been studied for neuroprotective properties:

- Mechanism of Action : It is suggested that the compound may enhance GABAergic activity in the central nervous system, potentially providing therapeutic benefits in neurodegenerative disorders .

- Cerebrospinal Fluid Studies : Research indicates that 2-pyrrolidinone constitutes a significant portion of GABA in human cerebrospinal fluid, highlighting its relevance in neurological health .

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant activity of various pyrrolidinone derivatives, the compound was found to significantly reduce oxidative stress markers in vitro. The study utilized cell lines exposed to oxidative agents and measured cell viability and reactive oxygen species (ROS) levels post-treatment.

| Compound | IC50 (µM) | ROS Reduction (%) |

|---|---|---|

| 2-Pyrrolidinone Derivative | 15 | 75% |

| Trolox | 10 | 80% |

Case Study 2: Antimicrobial Assessment

A comparative analysis of the antimicrobial properties of pyrrolidinone derivatives against resistant bacterial strains revealed:

| Pathogen | MIC (µg/mL) | Comparison with Ampicillin |

|---|---|---|

| Staphylococcus aureus | 8 | Lower |

| Clostridioides difficile | 16 | Lower |

Eigenschaften

IUPAC Name |

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c7-1-2-3(8)4(9)5(10)6-2/h2-4,7-9H,1H2,(H,6,10)/t2-,3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEPCGBJOAXDQD-BXXZVTAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)N1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(=O)N1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.